1-Boc-3-シアノアゼチジン

説明

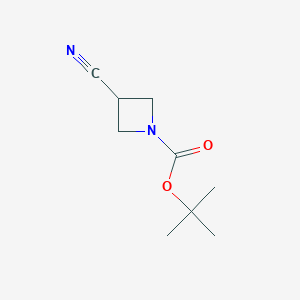

1-Boc-3-cyanoazetidine, also known as tert-butyl 3-cyanoazetidine-1-carboxylate, is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals . The compound features a cyano group and a tert-butoxycarbonyl (Boc) protecting group, which makes it a versatile intermediate in organic synthesis .

科学的研究の応用

1-Boc-3-cyanoazetidine has a wide range of scientific research applications:

作用機序

Target of Action

1-Boc-3-cyanoazetidine is primarily used as a reagent or reactant in the preparation and structure-activity relationship (SAR) studies of pyridinylmethanol derivatives as TRPV3 antagonists . The TRPV3 (Transient Receptor Potential Vanilloid 3) is a non-selective cation channel that is part of the transient receptor potential channel family and is expressed predominantly in the skin .

Mode of Action

It is known to be involved in the synthesis of pyridinylmethanol derivatives, which act as antagonists to the trpv3 channel . This suggests that 1-Boc-3-cyanoazetidine may interact with its targets, leading to changes in the activity of the TRPV3 channel.

Biochemical Pathways

1-Boc-3-cyanoazetidine is also used as a reactant for the preparation of substituted pyridines via nucleophilic aromatic substitution of cyanopyridines with disubstituted esters and nitriles . This indicates that it plays a role in the biochemical pathways involved in the synthesis of these compounds.

Pharmacokinetics

Its molecular weight of 18222 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of 1-Boc-3-cyanoazetidine’s action are likely related to its role in the synthesis of pyridinylmethanol derivatives and substituted pyridines . These compounds can have various effects depending on their specific structures and targets.

Action Environment

The action, efficacy, and stability of 1-Boc-3-cyanoazetidine can be influenced by various environmental factors. For instance, it has a predicted boiling point of 290.2±33.0 °C and should be stored in a dry, room temperature environment . These factors should be considered when using 1-Boc-3-cyanoazetidine in research or industrial applications.

準備方法

1-Boc-3-cyanoazetidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-cyanoazetidine with di-tert-butyl dicarbonate in the presence of a base such as N,N-diisopropylethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial production methods for 1-Boc-3-cyanoazetidine often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

1-Boc-3-cyanoazetidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic aromatic substitution reactions with disubstituted esters and nitriles.

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding 3-cyanoazetidine.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include acids for hydrolysis, bases for nucleophilic substitution, and reducing agents for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

1-Boc-3-cyanoazetidine can be compared with other similar compounds, such as:

1-Boc-3-iodoazetidine: This compound features an iodine atom instead of a cyano group, making it useful for different types of chemical reactions.

1-Boc-3-azetidinone: This compound has a carbonyl group instead of a cyano group, which affects its reactivity and applications.

1-Cbz-3-(Boc-amino)azetidine: This compound contains both a Boc and a benzyloxycarbonyl (Cbz) protecting group, offering additional versatility in synthesis.

生物活性

1-Boc-3-cyanoazetidine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies, including its synthesis, biological evaluations, and potential applications.

Chemical Structure and Properties

1-Boc-3-cyanoazetidine (CAS Number: 142253-54-1) is characterized by the following chemical structure:

- Molecular Formula : C9H14N2O2

- SMILES : CC(C)(C)OC(=O)N1CC(C1)C#N

The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. The cyano group (-C≡N) is known for its ability to engage in various chemical reactions, making it a versatile building block in drug design.

Synthesis of 1-Boc-3-cyanoazetidine

The synthesis of 1-Boc-3-cyanoazetidine typically involves the reaction of azetidine derivatives with cyanoacetic acid or related reagents under specific conditions that promote cyclization and functionalization. Recent studies have reported efficient synthetic routes that yield high purity and yield of this compound, facilitating further biological evaluations .

Antimicrobial Activity

Research has demonstrated that 1-Boc-3-cyanoazetidine exhibits notable antimicrobial properties. A study evaluating various azetidine derivatives found that compounds similar to 1-Boc-3-cyanoazetidine displayed significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness against several pathogenic strains, suggesting potential utility in treating infections .

Table 1: Antimicrobial Activity of 1-Boc-3-cyanoazetidine

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

CNS Activity

In addition to its antimicrobial properties, the compound has been explored for its central nervous system (CNS) activity. A study focusing on azetidine-based scaffolds for CNS applications highlighted the potential of 1-Boc-3-cyanoazetidine as a lead compound due to its favorable pharmacokinetic profile and ability to cross the blood-brain barrier .

Table 2: CNS Activity Profile

| Parameter | Value |

|---|---|

| Lipophilicity (Log P) | 2.5 |

| Blood-Brain Barrier Penetration | Yes |

| CNS Target Engagement | Moderate |

Case Study 1: Antibacterial Evaluation

In a systematic evaluation of azetidine derivatives, 1-Boc-3-cyanoazetidine was tested against a panel of bacterial strains. The results demonstrated that the compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value of 32 µg/mL. This suggests its potential as a scaffold for developing new antibacterial agents .

Case Study 2: Neuropharmacological Screening

Another study investigated the neuropharmacological effects of compounds derived from azetidines, including 1-Boc-3-cyanoazetidine. Behavioral assays in animal models indicated anxiolytic effects at certain dosages, supporting its candidacy for further development as a therapeutic agent targeting anxiety disorders .

特性

IUPAC Name |

tert-butyl 3-cyanoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFREESWPHICPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442692 | |

| Record name | 1-Boc-3-cyanoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142253-54-1 | |

| Record name | 1-Boc-3-cyanoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine-3-carbonitrile, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。